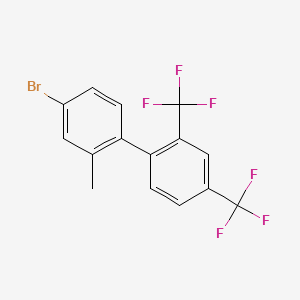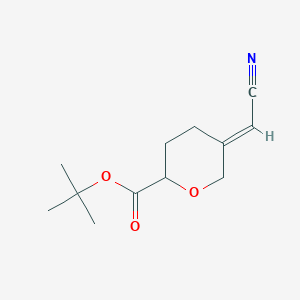
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyanomethylene group and a tetrahydro-2H-pyran ring. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the cyanomethylene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the formation of the cyanomethylene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanomethylene group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The cyanomethylene group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate include:
tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate: A structural isomer with different stereochemistry.
tert-butyl 5-(cyanomethyl)tetrahydro-2H-pyran-2-carboxylate: A compound with a similar structure but lacking the double bond in the cyanomethylene group.
tert-butyl 5-(cyanoethyl)tetrahydro-2H-pyran-2-carboxylate: A compound with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyanomethylene group. This combination of features makes it a valuable compound for studying new chemical reactions and developing novel applications in various fields.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
tert-butyl (5E)-5-(cyanomethylidene)oxane-2-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)10-5-4-9(6-7-13)8-15-10/h6,10H,4-5,8H2,1-3H3/b9-6+ |
Clé InChI |
LAGGCXGVNHTNEP-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1CC/C(=C\C#N)/CO1 |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(=CC#N)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
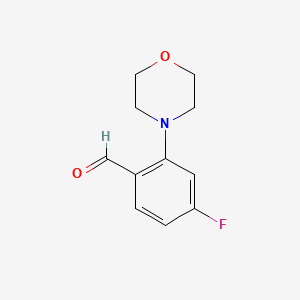
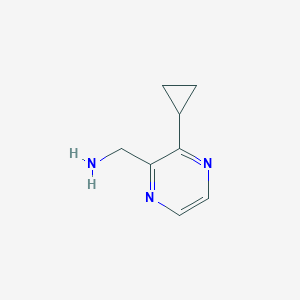
![6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one](/img/structure/B14024853.png)
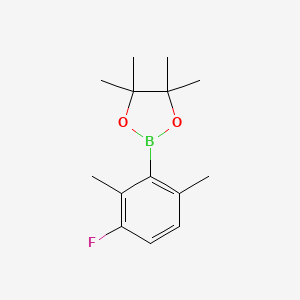
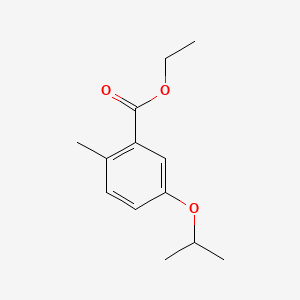

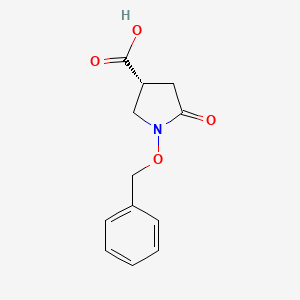
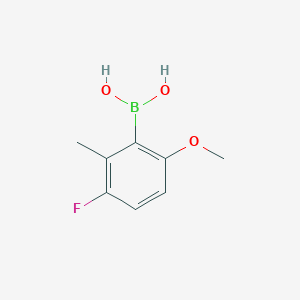
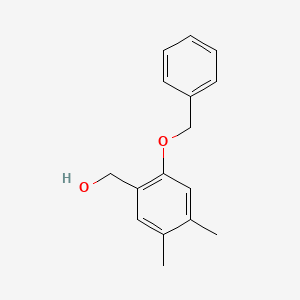
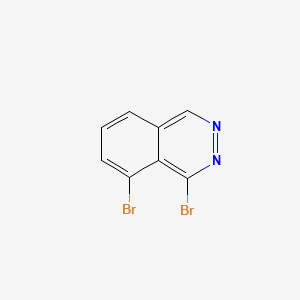
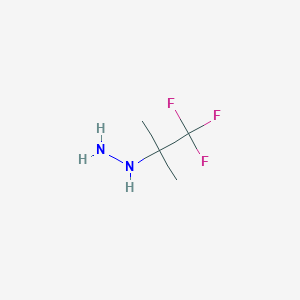
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
